Product packaging for Methyl 2-aminopentanoate(Cat. No.:)

Methyl 2-aminopentanoate

Cat. No.: B1633843
M. Wt: 131.17 g/mol
InChI Key: VXGRMCZTYDXKQW-UHFFFAOYSA-N
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Description

Methyl 2-aminopentanoate is a chemical compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol . It is supplied as an ester derivative of 2-aminopentanoic acid. Researchers can identify the compound using its SMILES notation, CCCC(N)C(=O)OC , and its InChI Key, VXGRMCZTYDXKQW-UHFFFAOYSA-N . This compound is related to a class of 2-aminopentanoic acid compounds which have been investigated in pharmaceutical research for various activities . The (R)-enantiomer of the methyl ester is available separately (CAS 21685-17-6) for stereospecific research applications . As a building block, it is useful in organic synthesis and drug discovery efforts. Please handle with appropriate precautions; safety information indicates it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation . This product is intended for research purposes and is strictly not for diagnostic, therapeutic, or any other human use. Always refer to the Safety Data Sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO2 B1633843 Methyl 2-aminopentanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

methyl 2-aminopentanoate

InChI

InChI=1S/C6H13NO2/c1-3-4-5(7)6(8)9-2/h5H,3-4,7H2,1-2H3

InChI Key

VXGRMCZTYDXKQW-UHFFFAOYSA-N

SMILES

CCCC(C(=O)OC)N

Canonical SMILES

CCCC(C(=O)OC)N

Pictograms

Corrosive

sequence

X

Origin of Product

United States

Significance As an Alpha Amino Acid Methyl Ester

Alpha-amino acid methyl esters, including methyl 2-aminopentanoate, are important intermediates in organic synthesis. researchgate.netnih.gov The esterification of the carboxylic acid group of an amino acid to its methyl ester offers several advantages in synthetic chemistry. Primarily, this modification serves as a temporary protecting group for the carboxyl function, preventing it from participating in unwanted side reactions during subsequent chemical transformations, such as peptide coupling. researchgate.net This protection strategy is a cornerstone of modern peptide synthesis, allowing for the sequential and controlled addition of amino acid residues to a growing peptide chain. researchgate.net

The methyl ester group can be readily cleaved under specific conditions to regenerate the carboxylic acid, a process essential for the formation of peptide bonds. researchgate.net Furthermore, the conversion to a methyl ester can enhance the solubility of the amino acid derivative in organic solvents, facilitating its use in a wider range of reaction conditions. chembk.com The straightforward and high-yielding methods available for the synthesis of amino acid methyl esters, such as the reaction of the parent amino acid with methanol (B129727) in the presence of a catalyst like thionyl chloride or trimethylchlorosilane, further contribute to their widespread use in research. researchgate.netnih.gov

The general properties of this compound and its hydrochloride salt are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
Appearance Not Available
Boiling Point Not Available

Table 2: Physicochemical Properties of this compound Hydrochloride

Property Value
Molecular Formula C6H14ClNO2
Molecular Weight 167.63 g/mol
Appearance White to light yellow crystalline powder chembk.com
Solubility Soluble in water, low solubility in organic solvents chembk.com

Importance of Enantiomeric Forms in Advanced Organic Synthesis

Conventional Chemical Synthesis Approaches

Conventional methods for synthesizing this compound often involve well-established organic reactions. These approaches are typically robust and can be scaled for larger quantity production, although they may not always provide stereochemical control.

Esterification Reactions of 2-aminopentanoic Acid (Norvaline)

The most direct and common method for preparing this compound is the esterification of its parent amino acid, 2-aminopentanoic acid, also known as norvaline. wikipedia.org This reaction involves the treatment of norvaline with methanol (B129727) in the presence of an acid catalyst.

A typical procedure involves suspending norvaline in methanol, followed by the addition of a catalyst such as thionyl chloride or hydrogen chloride. chembk.com The reaction mixture is stirred, often at room temperature, to facilitate the conversion of the carboxylic acid group to its corresponding methyl ester. The use of thionyl chloride is advantageous as it reacts with methanol to form hydrogen chloride in situ, which then catalyzes the esterification. This method is effective for producing the hydrochloride salt of this compound. chembk.com

Table 1: Representative Esterification of Norvaline

ReactantsCatalystSolventProduct
2-aminopentanoic acid (Norvaline)Thionyl Chloride or HClMethanolThis compound hydrochloride

Direct Synthesis Routes via Amination and Esterification Strategies

Alternative synthetic routes to this compound involve the formation of the amino and ester functionalities in a sequential or concerted manner. One such strategy is the direct amination of a suitable precursor, such as a halogenated ester. For instance, methyl 2-bromopentanoate can undergo nucleophilic substitution with ammonia (B1221849) to yield this compound. This reaction is typically carried out in a methanolic solution of ammonia.

Another approach starts from different precursors and involves a series of transformations. For example, a synthetic pathway for a related compound, methyl 2-aminobutanoate, begins with L-methionine, which undergoes hydroxyl bromination, followed by esterification and amination to yield the final product. A similar strategy could theoretically be adapted for the synthesis of this compound.

Multicomponent Reactions Incorporating the this compound Moiety

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules by combining three or more reactants in a single step. sci-hub.secaltech.edu While direct synthesis of this compound via an MCR is less common, the underlying principles can be applied to create derivatives or more complex structures containing the this compound core.

For instance, the Strecker synthesis, a well-known three-component reaction, can produce α-amino acids from an aldehyde, ammonia, and potassium cyanide. Subsequent esterification would then yield the desired amino acid ester. sci-hub.se Similarly, the Ugi and Passerini reactions are powerful MCRs for generating peptide-like structures and α-acyloxy carboxamides, respectively. sci-hub.serug.nl These could be designed to incorporate a substructure equivalent to this compound.

Asymmetric and Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure this compound is crucial for applications in pharmaceuticals and as chiral building blocks. Asymmetric synthesis aims to produce a single enantiomer, thereby avoiding the need for resolving a racemic mixture.

Chiral Resolution Techniques for this compound Enantiomers

Chiral resolution is a classical method for separating a racemic mixture into its constituent enantiomers. mdpi.comtcichemicals.com This can be achieved through several techniques:

Enzymatic Resolution: This method utilizes the stereoselectivity of enzymes. For a related compound, (S)-methyl 2-aminobutanoate hydrochloride, a process involving the enzymatic resolution of racemic N-benzoyl-2-aminobutyric acid using L-acylase has been described. The enzyme selectively hydrolyzes the (S)-enantiomer of the N-acyl amino acid, which can then be separated and esterified. A similar enzymatic approach could be applied to the corresponding derivative of norvaline.

Chromatographic Resolution: Chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) or gas chromatography (GC) can be used to separate enantiomers. mdpi.comlcms.cz CSPs based on chiral crown ethers have proven effective for resolving compounds with primary amine groups, such as amino acids. researchgate.net

Table 2: Chiral Resolution Approaches

TechniquePrincipleApplication Example
Enzymatic ResolutionStereoselective enzymatic hydrolysis of a racemic derivativeL-acylase for selective hydrolysis of N-acyl-2-aminobutyric acid
Chiral ChromatographyDifferential interaction of enantiomers with a chiral stationary phaseSeparation of α-amino acid enantiomers using chiral crown ether-based CSPs researchgate.net

Asymmetric Catalysis in the Synthesis of Chiral 2-aminopentanoate Derivatives

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules. mdpi.com This approach involves the use of a chiral catalyst to direct the formation of a specific enantiomer.

Recent advancements have focused on the use of chiral aldehyde catalysts in combination with transition metals for the asymmetric α-functionalization of N-unprotected amino acid esters. nih.govnih.govfrontiersin.org For example, a dual catalytic system of a chiral aldehyde and a nickel complex has been successfully employed for the asymmetric α-propargylation of amino acid esters. nih.gov This methodology allows for the creation of α,α-disubstituted α-amino acid esters with high enantioselectivity. nih.gov

Furthermore, palladium-catalyzed C-H activation has been utilized for the synthesis of arylated amino acid derivatives with good diastereoselectivity and enantiopurity. researchgate.net These advanced catalytic methods provide a direct route to enantiomerically enriched derivatives of 2-aminopentanoic acid.

Enantiocontrolled Synthesis of Alpha-Methyl Amino Acid Esters

The enantiocontrolled synthesis of α-methyl amino acids, a class of compounds structurally related to this compound, is critical for creating constrained peptides with enhanced biological activity and stability. organic-chemistry.org A robust strategy for this synthesis involves the use of a chiral β-lactone intermediate, specifically Bn2N-α-methylserine-β-lactone. nih.govacs.org This method relies on the highly regioselective opening of the β-lactone ring by organocuprates derived from various Grignard reagents. organic-chemistry.org

The process begins with the synthesis of the β-lactone from N,N-dibenzyl-α-methylserine methyl ester, which is saponified and then cyclized. organic-chemistry.org The subsequent nucleophilic attack by the organocuprate predominantly occurs at the β-carbon, leading to O-alkyl bond cleavage and the formation of the desired α-methyl amino acid with high enantiopurity. organic-chemistry.org This approach is versatile, allowing for the introduction of a wide range of side chains, including primary alkyl, functionalized alkyl, and aryl groups, by simply changing the Grignard reagent used to form the organocuprate. organic-chemistry.org The resulting N-dibenzyl protected amino acids can be readily deprotected, providing access to valuable, optically pure α-methyl amino acid building blocks. organic-chemistry.org

Table 1: Examples of α-Methyl Amino Acids Synthesized via β-Lactone Opening This table illustrates the versatility of the organocuprate opening of Bn2N-α-methylserine-β-lactone for synthesizing various α-methyl amino acids.

Grignard Reagent UsedResulting α-Methyl Amino Acid Side ChainReference
Methyl Grignard-CH₃ (α-Methylalanine) organic-chemistry.org
Ethyl Grignard-CH₂CH₃ (α-Methyl-α-aminobutyric acid) organic-chemistry.org
Isopropyl Grignard-CH(CH₃)₂ (α-Methylvaline) organic-chemistry.org
Phenyl Grignard-C₆H₅ (α-Methylphenylalanine) organic-chemistry.org

Biocatalytic and Enzymatic Synthesis Routes

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis for producing chiral amino acids and their derivatives. By leveraging the high selectivity of enzymes, these methods can achieve high yields and enantiomeric purity under mild reaction conditions.

Enzyme-Catalyzed Derivatization of Amino Acids to Methyl Esters

Enzymes, particularly proteases and lipases, are effective catalysts for the esterification of amino acids to form methyl esters. researchgate.netmdpi.com While these enzymes typically catalyze the hydrolysis of ester and amide bonds in aqueous environments, the reaction equilibrium can be shifted toward synthesis by using organic solvents or minimizing the water content. researchgate.netmdpi.com Proteases such as papain, α-chymotrypsin, and subtilisin have been shown to catalyze the formation of peptide bonds and, by extension, ester bonds. researchgate.netmdpi.com For instance, papain has been used for the oligomerization of various amino acid methyl esters, demonstrating its utility in forming ester linkages. mdpi.com

Lipases, such as those from Pseudomonas cepacia (lipase PS) and Candida antarctica (lipase B or CAL-B), are also widely used for the kinetic resolution of racemic amino acid esters. mdpi.com In a typical resolution, the enzyme selectively hydrolyzes one enantiomer of the racemic ester to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. mdpi.comcdnsciencepub.com This process allows for the separation of both enantiomers in high enantiomeric purity. mdpi.comcdnsciencepub.com The choice of enzyme, solvent, and acyl group on the amino acid are critical factors that influence both the reaction rate and the enantioselectivity of the transformation. cdnsciencepub.com

Engineered Enzymes for the Production of Aminopentanoic Acid Derivatives

Recent advances in protein engineering have enabled the development of novel enzymes with tailored specificities for producing valuable chiral amines and amino acids. dovepress.com A significant breakthrough has been the engineering of dehydrogenases and transaminases for the asymmetric synthesis of aminopentanoic acid derivatives from levulinic acid, a renewable platform chemical derived from biomass. frontiersin.orgacs.orgfrontiersin.orgnih.gov

Researchers have successfully engineered glutamate (B1630785) dehydrogenase from Escherichia coli (EcGDH) to catalyze the reductive amination of levulinic acid to produce (R)-4-aminopentanoic acid. frontiersin.orgresearchgate.net Through structure-guided mutagenesis, key residues in the active site (such as K116 and N348) were identified and modified, dramatically shifting the enzyme's substrate specificity from its natural substrate, α-ketoglutarate, to levulinic acid. frontiersin.orgresearchgate.net The best mutant, EcGDHK116Q/N348M, coupled with a formate (B1220265) dehydrogenase for cofactor regeneration, converted levulinic acid with high efficiency (>97% conversion) and perfect stereocontrol (>99% enantiomeric excess). frontiersin.orgresearchgate.net

Similarly, an amine dehydrogenase from Petrotoga mobilis (PmAmDH) was engineered through directed evolution to synthesize (S)-4-aminopentanoic acid. acs.org The wild-type enzyme showed poor activity, but the engineered variant PmAmDHI80T/P224S/E296G exhibited an 18-fold increase in catalytic efficiency. acs.org This engineered enzyme also achieved high conversion (>97%) and enantiomeric excess (>99% ee) in a dual-enzyme system for NADH regeneration. acs.org Dual-function transaminase systems have also been developed to produce (S)-4-aminopentanoic acid from levulinic acid, using a recyclable amino donor to improve process efficiency. frontiersin.orgnih.gov

Table 2: Engineered Enzymes for Aminopentanoic Acid Synthesis from Levulinic Acid This table summarizes key data on engineered enzymes developed for the biocatalytic production of aminopentanoic acid enantiomers.

Enzyme (Origin)Engineered MutantProductConversionEnantiomeric Excess (ee)Reference
Glutamate Dehydrogenase (E. coli)EcGDHK116Q/N348M(R)-4-aminopentanoic acid>97%>99% frontiersin.orgresearchgate.net
Amine Dehydrogenase (P. mobilis)PmAmDHI80T/P224S/E296G(S)-4-aminopentanoic acid>97%>99% acs.org
Dual Transaminase SystemFusion Protein Nanoflowers(S)-4-aminopentanoic acidComplete ConversionNot specified frontiersin.orgnih.gov

Sustainable Enzymatic Approaches to Chiral Amino Acid Scaffolds

The principles of green chemistry are increasingly being integrated into biocatalysis to create highly sustainable synthetic routes. dovepress.com Enzymatic approaches to chiral amino acid scaffolds are inherently green as they operate under mild, aqueous conditions, reduce the use of hazardous reagents, and generate less waste compared to conventional chemical methods. dovepress.comacs.org

A key strategy for enhancing the sustainability of these processes is the use of multi-enzyme cascades. nih.gov In a cascade reaction, multiple enzymatic steps are performed in a single reactor, which avoids the need for isolating and purifying intermediates, thereby saving time, solvents, and resources. dovepress.comnih.gov A critical component of many enzymatic reductions and reductive aminations is the regeneration of expensive nicotinamide (B372718) cofactors (NADH or NADPH). hims-biocat.eu Sustainable approaches incorporate a secondary enzyme, such as formate dehydrogenase or glucose dehydrogenase, into the cascade. frontiersin.orgacs.org These enzymes use a cheap sacrificial substrate (e.g., formate or glucose) to continuously recycle the cofactor, allowing it to be used in catalytic amounts. frontiersin.orgacs.org

The development of chemoenzymatic cascades further expands the scope of sustainable synthesis, combining the selectivity of enzymes with the broad reaction capabilities of chemical catalysts. acs.org These integrated approaches provide efficient and cost-effective pathways to valuable chiral building blocks, including various amino acids, from simple and often renewable starting materials. acs.orghims-biocat.eu

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical processes that minimize waste, reduce energy consumption, and eliminate the use of toxic substances. These principles are highly relevant to the synthesis of amino acid esters like this compound.

Solvent-Free and Microwave-Assisted Methods for Amino Acid Ester Synthesis

The esterification of amino acids is a fundamental reaction that has been a target for green chemistry innovations. scirp.org Two significant advancements in this area are the use of microwave irradiation and the implementation of solvent-free reaction conditions. scirp.orgunilag.edu.ngresearchgate.net

Microwave-assisted organic synthesis has been shown to dramatically accelerate the esterification of amino acids. scirp.orgresearchgate.net Unlike conventional heating which relies on slow heat transfer, microwaves directly supply energy to the polar reactants, leading to rapid and uniform heating. scirp.org This results in a significant reduction in reaction times, often from hours to just minutes. unilag.edu.ngresearchgate.net For example, the esterification of unprotected amino acids with various alcohols under acid catalysis can be completed in satisfactory yields using a one-pot, microwave-assisted protocol. researchgate.net

Combining microwave heating with solvent-free conditions represents a particularly green approach. scirp.orgunilag.edu.ng By eliminating the solvent, this methodology reduces waste, simplifies product work-up, and lowers environmental impact. unilag.edu.ng The reaction mixture, typically consisting of the amino acid, the alcohol, and a solid-supported or mineral acid catalyst, absorbs microwave energy efficiently. scirp.orgresearchgate.net Studies on the esterification of L-leucine demonstrated that microwave irradiation in the absence of a solvent not only accelerated the reaction but also increased the yield compared to conventional oil bath heating. scirp.org These solventless, microwave-assisted methods are robust, efficient, and environmentally benign, making them an attractive alternative for the synthesis of amino acid esters. unilag.edu.ngresearchgate.net

Table 3: Comparison of Microwave-Assisted vs. Conventional Heating for Amino Acid Esterification This table highlights the advantages of microwave irradiation for the synthesis of amino acid esters.

ReactionMethodReaction TimeKey AdvantageReference
Esterification of L-LeucineMicrowave (Solvent-Free)MinutesAccelerated reaction, higher yield scirp.org
Esterification of L-LeucineConventional HeatingHoursStandard procedure scirp.org
Arylation of Amino AcidsMicrowave (Solvent-Free)30 minutesReduced time, reduced waste unilag.edu.ng
Arylation of Amino AcidsConventional CatalysisHours to DaysEstablished method, suffers from long times unilag.edu.ng
Esterification of GlycineMicrowave (Solvent-Free)Not specifiedFacile one-pot protocol, satisfactory yields researchgate.net

Atom-Economy and Reduced Waste Generation in Synthetic Pathways

The principles of green chemistry are increasingly pivotal in the design of synthetic routes for fine chemicals, including amino acid esters like this compound. A core concept in this paradigm is atom economy, a term coined to measure the efficiency of a chemical process in converting the mass of reactants into the desired product. jocpr.comprimescholars.com Unlike reaction yield, which measures the percentage of product obtained from the theoretical maximum, atom economy considers the atoms that are incorporated into waste byproducts. rsc.org An ideal, 100% atom-economical reaction incorporates all reactant atoms into the final product, generating no waste. primescholars.com

Synthetic strategies for α-amino esters are progressively being evaluated through the lens of atom economy, favoring catalytic, addition, and rearrangement reactions over traditional substitution and elimination pathways that inherently generate stoichiometric byproducts. rsc.org The pursuit of high atom economy directly addresses the need to minimize hazardous waste, reduce the consumption of raw materials, and create more sustainable and cost-effective chemical manufacturing processes. cuestionesdefisioterapia.com

Several modern synthetic methodologies exemplify the trend towards greater atom efficiency and reduced waste in the synthesis of α-amino esters and their precursors.

Catalytic Reductive Amination: Enzymatic synthesis represents a frontier in green chemistry, often achieving near-perfect atom economy and stereoselectivity. A prominent example is the synthesis of (R)-4-aminopentanoic acid, a structural analogue of the target compound's acid form, from biomass-derived levulinic acid. frontiersin.orgnih.gov This biotransformation utilizes an engineered glutamate dehydrogenase (GDH) and employs inexpensive ammonia as the nitrogen source. frontiersin.orgnih.gov When coupled with a second enzyme, such as formate dehydrogenase for cofactor regeneration, the primary byproduct is water, and the inorganic carbonate from the formate. frontiersin.org This approach is exceptionally atom-economical and environmentally benign compared to classical chemical methods that may suffer from poor stereoselectivity and generate significant waste. frontiersin.orgnih.gov

Catalytic N-H Insertion: The formation of the α-C-N bond via catalytic N-H insertion into α-diazoacetates is another atom-efficient strategy. organic-chemistry.org Methods using catalysts like trifluoromethanesulfonic acid (TfOH) or rhodium complexes can directly couple an amine with a diazo ester. organic-chemistry.orgbeilstein-journals.org The only byproduct in this reaction is dinitrogen (N₂), a harmless gas. This avoids the use of stoichiometric oxidants or strong bases required in other methods, thus significantly reducing the waste stream. beilstein-journals.org

N-Heterocyclic Carbene (NHC) Catalysis: N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for various transformations. The NHC-catalyzed cross-aza-benzoin reaction between aldehydes and α-imino esters provides a direct and highly atom-efficient route to α-amino-β-keto esters, which are valuable precursors for α-amino esters. beilstein-journals.org This reaction proceeds under mild conditions and constructs the carbon-carbon bond with high efficiency, tolerating a wide range of functional groups. beilstein-journals.org As an addition-type reaction, it has a high intrinsic atom economy. beilstein-journals.org

The following table provides a comparative overview of different synthetic concepts with respect to their atom economy.

Synthetic PathwayKey Reagents / CatalystPrimary ByproductsAtom Economy AssessmentReference
Enzymatic Reductive AminationEngineered Dehydrogenase, Ammonia, Formate (for cofactor recycling)Water, Inorganic CarbonateVery High frontiersin.org, nih.gov
Catalytic N-H Insertionα-Diazoacetate, Amine, TfOH or Rhodium CatalystDinitrogen (N₂)High beilstein-journals.org, organic-chemistry.org
NHC-Catalyzed Cross-Aza-BenzoinAldehyde, α-Imino Ester, N-Heterocyclic Carbene (NHC)None (Addition Reaction)Very High beilstein-journals.org
Wittig Reaction (Illustrative)Ketone/Aldehyde, Phosphonium Ylide (stoichiometric)Triphenylphosphine oxideLow rsc.org

Chemical Reactivity and Functional Group Transformations of Methyl 2 Aminopentanoate

Reactions Involving the Amine Functional Group (e.g., Acylation, Alkylation)

The primary amine group in methyl 2-aminopentanoate is nucleophilic and readily participates in reactions typical of primary amines, such as acylation and alkylation.

Acylation: The amine can react with acylating agents like acid chlorides or acid anhydrides to form amides. libretexts.org This reaction is typically rapid and can be performed at room temperature, often in the presence of a base like pyridine (B92270) or sodium hydroxide (B78521) to neutralize the acidic byproduct (e.g., HCl). libretexts.org The resulting N-acyl-methyl 2-aminopentanoate derivatives are important intermediates in peptide synthesis and medicinal chemistry. Over-acylation is generally not an issue because the lone pair of electrons on the newly formed amide nitrogen is less available for further reaction due to resonance with the adjacent carbonyl group. libretexts.org

Alkylation: The amine can also undergo alkylation with alkyl halides. This reaction proceeds via an SN2 mechanism. mnstate.edu However, controlling the degree of alkylation can be challenging, as the initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to polyalkylation. mnstate.edu Using a large excess of the amine starting material can favor monoalkylation. Exhaustive alkylation, typically with an excess of methyl iodide, leads to the formation of a quaternary ammonium (B1175870) salt, which can serve as a leaving group in Hofmann elimination reactions. libretexts.org

Table 1: Representative Reactions of the Amine Group
Reaction TypeReagentProduct StructureProduct Name
AcylationAcetyl chlorideCH₃(CH₂)₂CH(NHCOCH₃)COOCH₃Methyl 2-(acetylamino)pentanoate
Alkylation (Mono)Methyl iodide (1 eq.)CH₃(CH₂)₂CH(NHCH₃)COOCH₃Methyl 2-(methylamino)pentanoate
Alkylation (Exhaustive)Methyl iodide (excess)CH₃(CH₂)₂CH(N(CH₃)₃⁺I⁻)COOCH₃(1-methoxy-1-oxopentan-2-yl)trimethylammonium iodide

Reactions Involving the Ester Functional Group (e.g., Hydrolysis, Transesterification, Amidation)

The methyl ester group of this compound is susceptible to nucleophilic acyl substitution reactions, allowing for its conversion into other functional groups.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-aminopentanoic acid (norvaline). This reaction can be catalyzed by either acid or base. chemguide.co.uk Acid-catalyzed hydrolysis is a reversible process, requiring an excess of water to drive the equilibrium toward the products. chemguide.co.uk In contrast, base-catalyzed hydrolysis, also known as saponification, is irreversible because the carboxylate salt formed is deprotonated under the basic conditions, preventing the reverse reaction. chemguide.co.uk Subsequent acidification is required to obtain the free carboxylic acid from its salt. chemguide.co.uk Studies on related α-amino acid esters show that complexation to metal ions like Cu(II) can significantly accelerate the rate of base hydrolysis by several orders of magnitude. nih.gov

Transesterification: This process involves the exchange of the methyl group of the ester with a different alkyl group from an alcohol (R'-OH). wikipedia.org The reaction can be catalyzed by either acids or bases. masterorganicchemistry.com To ensure a high yield of the new ester, the alcohol reactant is typically used in large excess or as the solvent to shift the equilibrium towards the desired product. masterorganicchemistry.com This method is useful for synthesizing a variety of esters from a common methyl ester precursor. researchgate.netorganic-chemistry.org

Amidation: The ester can react directly with ammonia (B1221849) or primary/secondary amines to form an amide. This reaction is generally slower than acylation of an amine with an acid chloride and often requires heating. nih.gov The reaction is reversible, and the removal of the methanol (B129727) byproduct can be used to drive the reaction to completion. nih.gov This direct amidation provides a route to synthesize N-substituted 2-aminopentanamides. researchgate.netresearchgate.net

Table 2: Representative Reactions of the Ester Group
Reaction TypeReagentsProduct StructureProduct Name
Acid-Catalyzed HydrolysisH₃O⁺, heatCH₃(CH₂)₂CH(NH₂)COOH2-Aminopentanoic acid
Base-Catalyzed Hydrolysis (Saponification)1. NaOH, heat 2. H₃O⁺CH₃(CH₂)₂CH(NH₂)COOH2-Aminopentanoic acid
TransesterificationEthanol (B145695) (excess), H⁺ or RO⁻CH₃(CH₂)₂CH(NH₂)COOCH₂CH₃Ethyl 2-aminopentanoate
AmidationAmmonia (NH₃), heatCH₃(CH₂)₂CH(NH₂)CONH₂2-Aminopentanamide

Formation of Schiff Bases and Imines with this compound

The primary amine of this compound reacts with aldehydes or ketones in a condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reaction is reversible and typically catalyzed by a mild acid. lumenlearning.comoperachem.com The pH must be carefully controlled, as excess acid will protonate the amine, rendering it non-nucleophilic, while a lack of acid will not sufficiently activate the carbonyl group for attack. libretexts.orglumenlearning.com The mechanism involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by a series of proton transfers and the elimination of a water molecule to form the characteristic C=N double bond of the imine. chemistrysteps.com The formation of these Schiff bases is a common strategy for temporarily protecting the amine group or for constructing more complex molecular architectures. nih.govresearchgate.net

Table 3: Schiff Base Formation
Carbonyl CompoundReagentsProduct StructureProduct Class
BenzaldehydeC₆H₅CHO, mild H⁺, -H₂OCH₃(CH₂)₂CH(N=CHC₆H₅)COOCH₃Schiff Base (Imine)
Acetone(CH₃)₂CO, mild H⁺, -H₂OCH₃(CH₂)₂CH(N=C(CH₃)₂)COOCH₃Schiff Base (Imine)

Cycloaddition Reactions and Formation of Heterocyclic Derivatives

The dual functionality of this compound makes it a valuable precursor for the synthesis of nitrogen-containing heterocyclic compounds. The amine group can act as a nucleophile in condensation reactions that lead to ring formation.

For example, α-amino acids and their esters are versatile building blocks for creating heterocyclic systems. mdpi.com The guanidine (B92328) group of arginine derivatives, which functions as an N,N-binucleophile, is used to synthesize pyrimidine (B1678525) rings by reacting with β-dicarbonyl compounds like acetylacetone. mdpi.comresearchgate.net By analogy, the primary amine of this compound can participate in similar condensation reactions. For instance, reaction with a 1,3-dicarbonyl compound could lead to the formation of dihydropyrimidines, while reaction with a 1,4-dicarbonyl compound could yield pyrrole (B145914) derivatives. These reactions often involve the initial formation of an enamine or imine, followed by an intramolecular cyclization and subsequent dehydration or oxidation to form the stable heterocyclic ring. mdpi.com Such synthetic strategies are fundamental in medicinal chemistry for accessing novel molecular scaffolds. nih.gov

Carbon Chain Modification and Elongation Strategies

Modifying the propyl side chain of this compound can be achieved through various synthetic strategies. While direct modification of the unactivated alkyl chain is challenging, functionalization can be introduced via radical reactions or by first converting the molecule into a derivative with a more reactive handle.

Alternatively, chain elongation strategies, particularly those inspired by biochemical pathways, offer another route for modification. Fermentation processes known as "chain elongation" use microorganisms to extend the carbon chain of carboxylates. frontiersin.orgnih.gov For instance, research has shown that isobutyrate can be elongated to 4-methyl-pentanoate using ethanol as an electron donor in microbial cultures. frontiersin.orgnih.gov While this specific example involves a branched-chain starter, the underlying biochemical principle—the reverse β-oxidation pathway—could potentially be adapted to elongate the linear pentanoate backbone of this compound, provided the amino and ester groups are suitably protected or tolerated by the enzymatic machinery. Such biotechnological approaches represent a growing field for the sustainable synthesis of novel chemical structures.

Applications in Advanced Organic and Bioorganic Synthesis

Utilization as a Chiral Building Block in Complex Molecule Construction

The synthetic utility of chiral amino acid derivatives like Methyl 2-aminopentanoate is demonstrated in the preparation of a homologous series of protected homo-oligopeptides derived from L-norvaline. researchgate.net In these syntheses, the N-terminus is typically protected with a t-butyloxycarbonyl (Boc) group, while the C-terminus is protected as a methyl ester, highlighting the direct relevance of this compound's structure. researchgate.net These oligomers have been synthesized using established peptide coupling methods, such as the dicyclohexylcarbodiimide (DCC) and acid azide techniques, yielding chemically and optically pure products. researchgate.net

Role in Peptide Chemistry and Peptidomimetics

The incorporation of non-proteinogenic amino acids like norvaline into peptides is a key strategy in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced properties such as increased stability and bioavailability. mdpi.comwikipedia.org this compound, as a derivative of norvaline, is a precursor to these valuable building blocks.

Incorporation into Peptides and Peptide Analogs

The synthesis of peptides and their analogs often involves the sequential addition of amino acid residues. In this context, the N-protected form of norvaline, derived from this compound, can be incorporated into a growing peptide chain. A common approach involves protecting the amine of the amino acid as a carbamate (e.g., Boc or Fmoc) and the carboxylic acid as an ester (e.g., a methyl ester). masterorganicchemistry.com This strategy ensures that there is a single nucleophile (the deprotected amine of the growing peptide chain) and a single electrophile (the activated carboxylic acid of the incoming amino acid), leading to high yields of the desired peptide product. masterorganicchemistry.com

The following table outlines a general scheme for the incorporation of an N-protected norvaline residue into a dipeptide:

StepDescriptionReagents
1Protection of NorvalineThis compound, (Boc)₂O
2Activation of Protected NorvalineBoc-Nor-OH, DCC
3Coupling with another Amino Acid EsterActivated Boc-Nor, H-AA₂-OMe
4Deprotection of the DipeptideBoc-Nor-AA₂-OMe, TFA

This table is a generalized representation of the chemical steps involved.

Synthesis of Conformationally Constrained Amino Acid Derivatives

Conformationally restricted amino acids are critical components in the design of peptidomimetics and drugs, as they can induce specific secondary structures in peptides. nih.govrsc.orglifechemicals.com The synthesis of such constrained derivatives can be achieved through various methods, including the cyclization of linear precursors. While specific examples starting directly from this compound are not extensively detailed in the literature, the general principles of organic synthesis allow for its use as a starting material for creating cyclic or rigidified structures. For instance, the functional groups of this compound could be chemically manipulated to introduce ring systems or other conformational locks.

A general approach to creating conformationally constrained amino acids involves intramolecular reactions to form cyclic structures. The synthesis of a novel, non-proteinogenic constrained delta-amino acid containing a cyclobutane ring, for example, was achieved through a base-induced intramolecular nucleophilic substitution as a key step. nih.gov Similar strategies could theoretically be applied to derivatives of this compound.

Solid-Phase and Solution-Phase Methodologies for Peptide Elongation

Both solid-phase peptide synthesis (SPPS) and solution-phase synthesis are fundamental techniques for elongating peptide chains. peptide.comnih.govluxembourg-bio.compeptide.comnih.gov In SPPS, the C-terminal amino acid is anchored to an insoluble resin, and subsequent amino acids are added in a stepwise manner. peptide.comluxembourg-bio.com For the incorporation of a norvaline residue using SPPS, an N-terminally protected derivative, such as Fmoc-L-norvaline, would be utilized. The process involves cycles of deprotection of the N-terminus of the resin-bound peptide, followed by the coupling of the next activated amino acid. peptide.comluxembourg-bio.com

The following table summarizes the key steps in a typical Fmoc-based solid-phase peptide synthesis cycle for adding a norvaline residue:

StepProcedureReagents/SolventsPurpose
1SwellingDichloromethane (DCM) or Dimethylformamide (DMF)Prepares the resin for synthesis.
2Fmoc Deprotection20% Piperidine in DMFRemoves the Fmoc protecting group from the N-terminus of the growing peptide chain.
3WashingDMF, Isopropanol, DCMRemoves excess piperidine and byproducts.
4CouplingFmoc-L-Norvaline, Coupling Reagent (e.g., HBTU, HATU), Base (e.g., DIPEA) in DMFCouples the new amino acid to the deprotected N-terminus.
5WashingDMF, Isopropanol, DCMRemoves excess reagents and byproducts.

This table provides a generalized protocol for SPPS.

In solution-phase synthesis, all reactions are carried out in a homogeneous solution. This method is often used for the large-scale production of shorter peptides. masterorganicchemistry.com The synthesis of a series of protected L-norvaline homo-oligomers from the dimer to the heptamer has been successfully achieved using solution-phase methods. researchgate.net

Precursor in the Synthesis of Complex Natural Products and Analogues

The synthesis of complex natural products often relies on the use of chiral building blocks to construct intricate molecular frameworks. nih.govmdpi.com While direct evidence of this compound as a precursor in the total synthesis of specific, complex natural products is not prominently featured in the reviewed literature, its parent amino acid, L-norvaline, is a non-proteinogenic amino acid that can be found in some natural products, particularly those of microbial origin. For instance, certain nonribosomal peptides and hybrid polyketide-nonribosomal peptide natural products incorporate non-proteinogenic amino acids. nih.gov The biosynthesis of some of these complex molecules involves the selection and activation of amino acid monomers by adenylation domains within nonribosomal peptide synthetase (NRPS) machinery. nih.gov

Development of Novel Non-Natural Amino Acid Scaffolds

The development of novel non-natural amino acid scaffolds is a burgeoning area of research aimed at creating new molecular entities with unique properties. nih.govtaylorandfrancis.comfrontiersin.orgresearchgate.net These scaffolds can serve as the basis for combinatorial libraries used in drug discovery. This compound, with its modifiable functional groups, represents a potential starting point for the synthesis of such scaffolds. For example, the amino group can be derivatized, the ester can be reduced or converted to other functional groups, and the propyl side chain can be functionalized to introduce new points of diversity.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the analysis of amino acid derivatives, enabling the separation of the target compound from impurities and, crucially, from its stereoisomers. The choice of technique depends on the specific analytical goal, such as purity assessment or chiral separation.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of amino acids and their derivatives. shimadzu.com.sg However, the analysis of compounds like methyl 2-aminopentanoate presents challenges. Many amino acid esters are polar and lack strong chromophores, making them difficult to retain on common reversed-phase columns and detect using standard UV-Vis detectors. myfoodresearch.com

To overcome these limitations, derivatization is a common strategy. myfoodresearch.comnih.gov This involves reacting the amino group with a labeling agent to introduce a chromophoric or fluorophoric tag, enhancing detection sensitivity. myfoodresearch.com Derivatization can be performed either before the sample is injected into the HPLC system (pre-column) or after separation (post-column). shimadzu.com.sg Pre-column derivatization is often favored as it allows for the separation of derivatized products and can minimize reagent consumption. shimadzu.com.sg

Common derivatizing agents include:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to produce highly fluorescent isoindole derivatives. nih.govcreative-proteomics.com

Phenyl isothiocyanate (PITC): Reacts with amino groups to form phenylthiocarbamyl (PTC) derivatives, which are UV-active. creative-proteomics.comnih.gov

Dansyl chloride (DNS-Cl): Forms fluorescent dansyl derivatives. creative-proteomics.com

Fluorenylmethyloxycarbonylchloride (FMOC-Cl): Creates fluorescent derivatives, often used for sensitive detection. oup.com

The separation is typically achieved using reversed-phase columns, such as C18, where the retention is influenced by the hydrophobicity of the derivatized amino acid ester. oup.com The mobile phase composition, pH, and gradient elution are optimized to achieve the best resolution between different amino acid derivatives. nih.govoup.com

Derivatizing AgentAbbreviationDetection MethodTypical Application
o-PhthalaldehydeOPAFluorescencePre- or Post-column derivatization of primary amines
Phenyl isothiocyanatePITCUV-Vis (approx. 254 nm)Pre-column derivatization for amino acid analysis
Dansyl chlorideDNS-ClFluorescencePre-column derivatization, N-terminal amino acid analysis
FluorenylmethyloxycarbonylchlorideFMOC-ClFluorescencePre-column derivatization for high-sensitivity analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. creative-proteomics.com Due to the polar and non-volatile nature of amino acids and their esters, direct analysis by GC is not feasible. sigmaaldrich.com Therefore, chemical derivatization is an essential step to increase their volatility and thermal stability. sigmaaldrich.comresearchgate.net

Common derivatization strategies for GC-MS analysis of amino acid esters include:

Silylation: This is a prevalent method where active hydrogens on amine and hydroxyl groups are replaced with a nonpolar moiety, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. creative-proteomics.comsigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used. creative-proteomics.comresearchgate.net TBDMS derivatives are often preferred due to their increased stability and reduced moisture sensitivity compared to TMS derivatives. sigmaaldrich.comnih.gov

Acylation and Esterification: This two-step process involves esterification of the carboxyl group followed by acylation of the amino group. For this compound, the ester group is already present. The amino group can be acylated using reagents like pentafluoropropionic anhydride (B1165640) (PFPA). creative-proteomics.commdpi.com Another approach uses alkyl chloroformates, such as methyl chloroformate (MCF), which react with both amino and carboxyl groups to create stable, volatile derivatives suitable for GC-MS analysis. nih.gov

Once derivatized, the sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass information for identification and quantification. creative-proteomics.com GC-MS offers high sensitivity and resolution, making it suitable for quantifying amino acids in various matrices. creative-proteomics.comnih.gov

Derivatization MethodReagent(s)Derivative TypeKey Advantages
SilylationMTBSTFAtert-butyldimethylsilyl (TBDMS)Forms stable derivatives, less moisture sensitive. sigmaaldrich.com
Acylation/EsterificationPentafluoropropionic anhydride (PFPA) / AlcoholN-PFP, O-esterRapid reaction, produces characteristic fragments for MS. creative-proteomics.commdpi.com
Chloroformate ReactionMethyl Chloroformate (MCF) / Methanol (B129727)N-methoxycarbonyl, O-methyl esterVersatile for compounds with amino and/or carboxylic groups. nih.gov

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering significant advantages over traditional HPLC. selvita.com SFC typically uses supercritical carbon dioxide as the main mobile phase, which has low viscosity and high diffusivity, allowing for faster separations and reduced analysis times. selvita.comchromatographyonline.com This makes it a "greener" alternative to normal-phase HPLC, which often relies on toxic organic solvents. selvita.comnih.gov

For determining the enantiomeric excess (e.e.) of chiral compounds like this compound, SFC is coupled with chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used and have demonstrated broad chiral recognition abilities for various compounds, including underivatized amino acids. nih.govresearchgate.net

The separation mechanism in chiral SFC relies on the differential interactions between the enantiomers and the chiral stationary phase, leading to different retention times. The composition of the mobile phase, including the type and percentage of organic co-solvent (e.g., methanol, ethanol) and additives, is critical for optimizing enantioselectivity and resolution. nih.gov SFC's compatibility with mass spectrometry (SFC-MS) further enhances its utility, providing sensitive and selective detection for the quantification of each enantiomer. chromatographyonline.com This technique is particularly valuable in pharmaceutical development where rapid and efficient determination of enantiomeric purity is crucial. selvita.com

Chiral Stationary Phase (CSP) TypeExampleTypical Application in SFC
Polysaccharide-based (Coated)Chiralpak AD-H (Amylose derivative)Broad enantioselectivity for a wide range of compounds. nih.gov
Polysaccharide-based (Immobilized)Chiralpak IA (Amylose derivative)Improved solvent compatibility and robustness.
Cyclodextrin-basedHeptakis(2,3,6-tri-O-methyl)-beta-cyclodextrinSeparation of various pharmaceuticals and amino acid derivatives. fagg.be
ZwitterionicChiralpak ZWIX(+)Chiral and achiral analysis of free proteinogenic amino acids. researchgate.net

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the definitive identification and structural analysis of this compound. They provide detailed information about the molecular structure, connectivity, and mass of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum , each unique proton environment produces a distinct signal. The chemical shift (δ) indicates the electronic environment of the proton, the integration gives the ratio of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons. For this compound, the expected signals are:

A triplet for the methyl protons (-CH₃) of the propyl group.

A singlet for the methyl protons of the ester group (-OCH₃).

A multiplet for the methine proton (-CH) at the alpha-carbon.

Multiplets for the two methylene (B1212753) groups (-CH₂-) in the propyl chain.

A broad signal for the amine protons (-NH₂), which may exchange with solvent protons.

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Each unique carbon atom gives a distinct peak. For this compound, signals are expected for:

The carbonyl carbon (-C=O) of the ester group, typically at a high chemical shift.

The methoxy (B1213986) carbon (-OCH₃) of the ester.

The alpha-carbon (-CH) attached to the amino group.

The carbons of the propyl side chain (-CH₂CH₂CH₃).

Predicted ¹H NMR Chemical Shifts for this compound
Proton GroupPredicted Chemical Shift (ppm)Predicted Multiplicity
-CH(NH₂)-~3.5 - 3.7Triplet (t) or Multiplet (m)
-OCH₃~3.7Singlet (s)
-CH₂- (adjacent to CH)~1.5 - 1.7Multiplet (m)
-CH₂-~1.3 - 1.5Sextet or Multiplet (m)
-CH₃ (terminal)~0.9Triplet (t)
Predicted ¹³C NMR Chemical Shifts for this compound
Carbon GroupPredicted Chemical Shift (ppm)
-C=O~175 - 177
-CH(NH₂)-~55 - 57
-OCH₃~51 - 53
-CH₂- (adjacent to CH)~34 - 36
-CH₂-~18 - 20
-CH₃ (terminal)~13 - 15

Mass Spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. creative-proteomics.com The molecular weight of this compound is 131.17 g/mol . chemscene.com In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions.

The molecular ion peak for this compound would be observed at an m/z of 131. The fragmentation of the molecular ion provides structural information. Common fragmentation pathways for amino acid esters include:

Loss of the methoxy group (-OCH₃): This results in a fragment ion [M - 31]⁺ at m/z 100.

Loss of the carbomethoxy group (-COOCH₃): This cleavage yields a fragment ion [M - 59]⁺ at m/z 72. This is often a prominent peak resulting from the alpha-cleavage characteristic of amines.

Cleavage of the side chain: Fragmentation can occur along the propyl side chain, leading to various smaller fragment ions.

The analysis of these characteristic fragments allows for the unambiguous identification of this compound, often in conjunction with a chromatographic separation technique like GC-MS. creative-proteomics.com

Characteristic Mass Fragments for this compound (EI-MS)
m/z ValueProposed Fragment IonOrigin
131[C₆H₁₃NO₂]⁺•Molecular Ion (M⁺•)
100[M - OCH₃]⁺Loss of methoxy radical
72[M - COOCH₃]⁺Loss of carbomethoxy radical (alpha-cleavage)
59[COOCH₃]⁺Carbomethoxy cation

Computational and Theoretical Investigations of Methyl 2 Aminopentanoate

Molecular Modeling and Docking Studies of Enzyme-Substrate Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com This is particularly valuable in studying how a substrate, such as Methyl 2-aminopentanoate, might interact with the active site of an enzyme. The process involves generating a three-dimensional model of both the ligand (this compound) and the protein target and then using a docking algorithm to find the best geometric and energetic fit between them. nih.gov

In a typical docking study for this compound, the compound would be virtually screened against a target enzyme. The results would predict the binding affinity, often expressed as a docking score or binding energy, and detail the specific non-covalent interactions that stabilize the complex. These interactions commonly include hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.govmdpi.com

For instance, a hypothetical docking study of this compound into the active site of a generic amino acid acyltransferase could yield results detailing the key amino acid residues involved in binding. The amino group of this compound might form hydrogen bonds with acidic residues like aspartate or glutamate (B1630785), while the pentyl side chain could fit into a hydrophobic pocket lined with residues such as leucine, isoleucine, and valine. The ester group could also act as a hydrogen bond acceptor.

Table 1: Example of Molecular Docking Results for this compound with a Hypothetical Enzyme

Parameter Value Interacting Residues Interaction Type
Binding Affinity -8.5 kcal/mol ASP 122, GLU 234 Hydrogen Bond (NH2 group)
Docking Score 1250 TYR 88 Hydrogen Bond (C=O group)

This table is illustrative and represents typical data generated from a molecular docking simulation.

Validation of the docking protocol is a critical step, often achieved by "redocking" a known co-crystallized ligand into the enzyme's active site and ensuring the computational method can reproduce the experimental binding pose. mdpi.commdpi.com Such studies are crucial for understanding enzyme mechanisms and for the rational design of enzyme inhibitors. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule from first principles. unipd.itresearchgate.net These methods can determine optimized molecular geometry, vibrational frequencies, and various electronic parameters that govern a molecule's reactivity. researchgate.netresearchgate.net

For this compound, DFT calculations could be performed to predict its three-dimensional structure, including bond lengths, bond angles, and dihedral angles. Furthermore, these calculations provide insights into the molecule's electronic landscape. Key parameters derived from such studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity.

Analysis of the molecular electrostatic potential (MEP) map would reveal the charge distribution, highlighting electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). For this compound, the oxygen atoms of the ester group and the nitrogen of the amine group would be expected to be electron-rich sites.

Table 2: Example of Calculated Quantum Chemical Properties for this compound

Property Calculated Value (Illustrative) Method/Basis Set
Optimized Energy -441.5 Hartrees B3LYP/6-311++G(d,p)
Dipole Moment 2.15 Debye B3LYP/6-311++G(d,p)
HOMO Energy -6.8 eV B3LYP/6-311++G(d,p)
LUMO Energy 0.5 eV B3LYP/6-311++G(d,p)

This table contains hypothetical data representative of results from quantum chemical calculations.

These computational approaches provide a fundamental understanding of the molecule's intrinsic properties, which underpins its behavior in chemical reactions and biological systems. unipd.it

Elucidation of Reaction Mechanisms via Computational Approaches

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. mdpi.com By calculating the energies of reactants, transition states, intermediates, and products, researchers can determine the most likely pathway a reaction will follow and calculate its activation energy. researchgate.net

For a reaction involving this compound, such as its hydrolysis or its participation in a peptide bond formation, computational methods could be used to model the step-by-step process. For example, in the base-catalyzed hydrolysis of the ester, calculations could model the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent departure of the methoxy (B1213986) leaving group.

The transition state for each step can be located and its structure and energy determined. This information is vital for understanding the kinetics of the reaction. researchgate.net Methods like the M06-2X functional combined with a suitable basis set are often employed for these types of mechanistic and kinetic studies. mdpi.com

Table 3: Example of Calculated Energies for a Hypothetical Reaction Pathway of this compound

Species Description Relative Energy (kcal/mol)
Reactants This compound + H2O 0.0
TS1 First Transition State +25.4
Intermediate Tetrahedral Intermediate +15.8
TS2 Second Transition State +22.1

This table provides an illustrative energy profile for a hypothetical reaction. TS = Transition State.

These computational investigations can clarify ambiguous mechanisms, predict reaction outcomes, and guide the design of experiments to optimize reaction conditions.

Prediction and Analysis of Stereochemical Outcomes

Many chemical reactions can produce multiple stereoisomers. Computational methods can be employed to predict and analyze the factors that control the stereochemical outcome of such reactions. Since this compound is a chiral molecule (due to the stereocenter at the alpha-carbon), understanding the stereoselectivity of its reactions is crucial.

Computational analysis in this area involves modeling the transition states leading to the different possible stereoisomeric products (e.g., R vs. S or diastereomers). The stereochemical outcome is determined by the relative energies of these competing transition states. The product corresponding to the lower energy transition state is expected to be the major product.

For instance, in the asymmetric synthesis or enzymatic resolution involving this compound, computational modeling could explain the observed enantioselectivity. By building models of the diastereomeric transition states—formed between the substrate, the chiral catalyst or enzyme active site, and other reagents—researchers can identify the specific steric and electronic interactions that favor the formation of one stereoisomer over the other. This insight is invaluable for developing new stereoselective synthetic methods.

Table 4: Example of Calculated Transition State Energies for a Hypothetical Asymmetric Reaction

Transition State Leads to Product Calculated Relative Energy (kcal/mol) Predicted Product Ratio
TS-R (R)-Product 15.2 95%

This table is a hypothetical example illustrating how computational chemistry can predict stereochemical outcomes based on transition state energy differences.

Future Research Directions and Emerging Paradigms in Methyl 2 Aminopentanoate Studies

Innovations in Stereoselective and Sustainable Synthetic Methods

The development of efficient and environmentally benign methods for the synthesis of enantiomerically pure Methyl 2-aminopentanoate is a primary focus of current research. Traditional synthetic routes often suffer from drawbacks such as the use of hazardous reagents and the generation of significant waste. Modern approaches are increasingly centered on asymmetric catalysis and green chemistry principles to overcome these limitations.

Recent advancements in asymmetric synthesis have seen the use of polymer-supported chiral catalysts, which facilitate easier separation and recycling, thereby enhancing the sustainability of the process. kaust.edu.sa Chiral catalysts, including those based on transition metals and organocatalysts, are being designed with greater precision to achieve high levels of stereocontrol in the synthesis of amino acid derivatives. monash.edu The goal is to develop catalytic systems that can furnish this compound with high yields and excellent enantiomeric excess (ee) under mild reaction conditions.

Table 1: Comparison of Synthetic Methodologies for Amino Acid Esters

MethodCatalyst/ReagentSolventKey AdvantagesChallenges
Asymmetric Hydrogenation Chiral Rhodium or Ruthenium complexesMethanol (B129727), Ethanol (B145695)High enantioselectivityUse of expensive and toxic heavy metals
Organocatalysis Chiral amines, phosphoric acidsToluene, DichloromethaneMetal-free, milder conditionsCatalyst loading can be high
Biocatalysis Transaminases, DehydrogenasesAqueous bufferHigh stereospecificity, greenLimited substrate scope for wild-type enzymes
Microwave-Assisted Synthesis VariousPolar solventsRapid reaction times, higher yieldsScalability can be an issue

Expanded Applications in Biocatalysis and Enzyme Engineering

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis for the production of chiral amino acids and their esters. The use of enzymes, such as amine dehydrogenases and transaminases, can provide exquisite stereoselectivity under mild, aqueous conditions. frontiersin.orgdovepress.com

A significant area of research is the engineering of enzymes to enhance their activity, stability, and substrate scope. rsc.org While wild-type enzymes may have limited activity towards non-natural substrates like the precursor to this compound, protein engineering techniques such as directed evolution and rational design can be used to create mutant enzymes with improved catalytic properties. dovepress.com For example, the substrate-binding pocket of an enzyme can be modified to better accommodate the specific keto-acid precursor of this compound, thereby increasing the efficiency of the biocatalytic process. researchgate.net The development of enzymatic cascades, where multiple enzymes work in concert to produce a target molecule from a simple starting material, is another promising avenue. scispace.com

Table 2: Engineered Enzymes in the Synthesis of Chiral Amines

Enzyme TypeEngineering StrategyTarget Substrate TypeKey Improvement
Amine Dehydrogenase Rational Design (mutation of carboxylate pocket)Aliphatic ketonesExpanded substrate scope to include non-natural ketones
Transaminase Directed EvolutionBulky aromatic ketonesIncreased catalytic turnover and enantioselectivity
Monoamine Oxidase Random Mutagenesis and ScreeningBulky aromatic aminesExpanded substrate scope and increased catalytic efficiency

Integration with Artificial Intelligence and Machine Learning for Synthetic Design

Retrosynthesis prediction algorithms can analyze the structure of this compound and propose multiple synthetic pathways, breaking it down into simpler, commercially available starting materials. nih.gov These tools can learn from vast databases of chemical reactions to suggest both well-established and novel transformations. nih.gov This not only aids in the design of more efficient syntheses but also has the potential to uncover previously unconsidered synthetic strategies.

Exploration of Novel Chemical Transformations and Derivatizations

Beyond its synthesis, research is also focused on exploring novel chemical transformations and derivatizations of this compound to create new molecules with unique properties and applications.

One major area of application is in peptide synthesis . As a non-proteinogenic amino acid, the incorporation of this compound into peptides can introduce conformational constraints and alter the biological activity and metabolic stability of the resulting peptidomimetics. The development of new and more efficient peptide coupling reagents continues to be an active area of research, facilitating the incorporation of sterically hindered or unusual amino acids. bachem.comuni-kiel.deiris-biotech.deresearchgate.net

Another exciting frontier is the use of this compound as a scaffold for the synthesis of novel heterocyclic compounds . nih.govorientjchem.orgnih.govresearchgate.net The amino and ester functionalities provide reactive handles for a variety of cyclization reactions, leading to the formation of diverse ring systems that are prevalent in many biologically active molecules. The exploration of these transformations opens up new avenues for the discovery of compounds with potential applications in medicinal chemistry and materials science. Furthermore, derivatization of the amino group can lead to a wide array of functional molecules, including amides, sulfonamides, and carbamates, each with its own distinct chemical properties. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing methyl 2-aminopentanoate, and how are reaction conditions optimized?

  • This compound is typically synthesized via condensation reactions. For example, L-N-Boc-isoleucine can be condensed with this compound hydrochloride under peptide coupling conditions (e.g., using carbodiimide reagents). Key parameters include temperature control (0–25°C), solvent selection (e.g., dichloromethane or DMF), and stoichiometric ratios to minimize side products . Post-synthesis, purification via column chromatography or recrystallization is critical.

Q. How can researchers characterize the purity and structural identity of this compound?

  • Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm stereochemistry and functional groups (e.g., δ 3.6 ppm for methyl ester protons).
  • HPLC/MS : Assess purity (>95%) and detect trace impurities (e.g., arginine-related byproducts ).
  • Melting point analysis : Compare experimental values (if crystalline) against literature data. Databases like PubChem or CAS Common Chemistry provide reference spectral data .

Q. What safety protocols are essential when handling this compound in the lab?

  • Follow hazard codes from safety data sheets (SDS):

  • P210 : Avoid heat/open flames due to flammability risks.
  • P201/P202 : Review SDS prior to use and implement fume hood protocols for inhalation risks.
  • Store in cool, dry conditions (<4°C) to prevent degradation .

Advanced Research Questions

Q. How can reaction yields for this compound synthesis be improved in peptide coupling applications?

  • Low yields (e.g., 22% in bromination steps ) often arise from steric hindrance or racemization. Strategies:

  • Use chiral auxiliaries (e.g., tert-butyl carbamates) to preserve stereochemistry.
  • Optimize coupling agents (e.g., HATU vs. DCC) and reaction time.
  • Monitor intermediates via TLC or inline IR spectroscopy to halt reactions at optimal conversion.

Q. What methodologies resolve enantiomeric impurities in this compound?

  • Chiral resolution techniques:

  • Diastereomeric salt formation : React with chiral acids (e.g., tartaric acid) and recrystallize.
  • Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak® IC) and hexane/isopropanol mobile phases.
  • Enzymatic kinetic resolution : Lipases (e.g., Candida antarctica) can selectively hydrolyze undesired enantiomers .

Q. How is this compound applied in asymmetric synthesis of bioactive peptides?

  • The compound serves as a chiral building block in cyclic peptide synthesis. For example, it has been coupled with L-isoleucic acid to generate dipeptide acylates, which are precursors to marine-sponge-derived cyclodepsipeptides. Key steps include O-protection (e.g., TBSOTf) and saponification to free carboxylic acids for macrocyclization .

Q. How can researchers address discrepancies in reported physicochemical data (e.g., melting points)?

  • Validate data using:

  • Differential Scanning Calorimetry (DSC) : Measure exact melting points and compare with literature.
  • Cross-reference CAS Registry (e.g., CAS 29582-96-5 ) and PubChem entries.
  • Replicate synthesis/purification protocols from primary literature to identify methodological biases .

Q. What role does this compound play in impurity profiling of pharmaceutical intermediates?

  • As an arginine impurity (e.g., "Arginine Impurity 11" ), it requires strict control in peptide APIs. Methods:

  • LC-MS/MS : Quantify trace levels (ppm) using isotope-labeled internal standards.
  • Forced degradation studies : Expose to heat/light to simulate stability profiles and identify degradation pathways.

Methodological Notes

  • Data Validation : Prioritize peer-reviewed journals over open databases. For example, use spectral data from Medicinal Chemistry Research guidelines or CAS Common Chemistry .
  • Experimental Design : Follow IUPAC naming conventions and report statistical significance (e.g., IC₅₀ ± SEM) for bioactivity studies .
  • Ethical Compliance : Non-human studies involving this compound do not require institutional review board (IRB) approval, but safety protocols must align with ACS guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.